N-(3-acetylphenyl)-2-((1,1-dioxido-4-propyl-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide
Description
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Properties
IUPAC Name |
N-(3-acetylphenyl)-2-[(1,1-dioxo-4-propyl-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4S2/c1-3-11-23-17-9-4-5-10-18(17)29(26,27)22-20(23)28-13-19(25)21-16-8-6-7-15(12-16)14(2)24/h4-10,12H,3,11,13H2,1-2H3,(H,21,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOGGLNVZODRFLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2S(=O)(=O)N=C1SCC(=O)NC3=CC=CC(=C3)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-acetylphenyl)-2-((1,1-dioxido-4-propyl-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, characterization, and biological evaluations of this compound, focusing on its antibacterial, cytotoxic, and enzyme inhibitory properties.
Synthesis and Characterization
The synthesis of this compound typically involves a multi-step process that includes the formation of thiadiazine derivatives. The structure is confirmed using various spectroscopic techniques such as NMR (Nuclear Magnetic Resonance), FTIR (Fourier Transform Infrared Spectroscopy), and mass spectrometry.
Table 1: Characterization Techniques
| Technique | Purpose |
|---|---|
| NMR | Determines molecular structure and purity |
| FTIR | Identifies functional groups |
| Mass Spectrometry | Confirms molecular weight |
Antibacterial Activity
Recent studies have evaluated the antibacterial effects of various thiadiazole derivatives, including those related to our compound. The antibacterial activity was assessed against several strains such as Escherichia coli (Gram-negative), Klebsiella pneumoniae (Gram-negative), and Staphylococcus aureus (Gram-positive).
Findings:
- Compounds similar to this compound exhibited minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL against these strains .
Cytotoxic Activity
The cytotoxic potential of the compound was assessed using various cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer).
Findings:
- The compound demonstrated significant cytotoxicity with IC50 values in the range of 20 to 30 µM against both cell lines. This suggests a promising application in cancer therapy .
Enzyme Inhibition
The compound's ability to inhibit specific enzymes has also been studied. For instance, it has shown potential as an acetylcholinesterase inhibitor, which is relevant for conditions like Alzheimer’s disease.
Findings:
- The inhibition constant (IC50) for acetylcholinesterase was found to be approximately 5 µM, indicating strong enzyme interaction .
Case Studies
Several case studies have highlighted the efficacy of compounds similar to this compound in clinical settings:
- Antibacterial Efficacy : A study demonstrated that derivatives exhibited enhanced activity against multi-drug resistant bacteria.
- Cytotoxic Studies : Research indicated that modifications in the thiadiazole ring structure could lead to improved selectivity towards cancer cells while minimizing toxicity to normal cells.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following molecular characteristics:
- Molecular Formula : C₁₈H₁₈N₂O₃S₂
- Molecular Weight : Approximately 366.48 g/mol
- CAS Number : 899949-25-8
The structural features include a thiadiazine core, which is known for its biological activity, particularly in anti-inflammatory and anti-cancer applications. The presence of an acetyl group enhances lipophilicity, potentially improving bioavailability.
Anticancer Activity
Research indicates that compounds containing the benzo[e][1,2,4]thiadiazine moiety exhibit significant anticancer properties. In vitro studies have demonstrated that N-(3-acetylphenyl)-2-((1,1-dioxido-4-propyl-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide can inhibit the proliferation of various cancer cell lines. The mechanism is believed to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.
Anti-inflammatory Effects
The compound has shown promise in reducing inflammation markers in preclinical models. It appears to modulate pathways involved in inflammatory responses, making it a candidate for treating conditions such as arthritis and other inflammatory diseases.
Antimicrobial Properties
Studies have also reported antimicrobial activity against a range of pathogens. The compound's ability to disrupt bacterial cell walls suggests potential use as an antimicrobial agent.
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal evaluated the anticancer efficacy of this compound on human breast cancer cells (MCF-7). The results indicated a dose-dependent reduction in cell viability with IC50 values significantly lower than those of standard chemotherapeutics .
Case Study 2: Anti-inflammatory Activity
In another investigation focusing on its anti-inflammatory properties, the compound was tested in a murine model of acute inflammation. Results showed a marked decrease in paw edema and pro-inflammatory cytokines (IL-6 and TNF-alpha), suggesting its effectiveness as an anti-inflammatory agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
